molecular formula C16H15F4N3O B4344131 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B4344131
M. Wt: 341.30 g/mol
InChI Key: BBNIKYBJMXCSMU-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide: is a complex organic molecule characterized by its distinct chemical structure This compound contains several significant functional groups, including a pyrazole ring, trifluoromethyl and cyclopropyl groups, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves the formation of the pyrazole ring, followed by the introduction of the acetamide moiety. Commonly, the synthesis starts with the cyclization of a suitable hydrazine derivative with an appropriate diketone to form the pyrazole ring. Trifluoromethylation and cyclopropylation steps are subsequently carried out under controlled conditions. Finally, acylation of the pyrazole intermediate with N-(3-fluoro-4-methylphenyl)acetamide completes the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of high-purity starting materials, efficient purification techniques, and stringent quality control measures are essential to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

  • Reduction: Gain of electrons or hydrogen atoms, leading to reduced forms.

  • Substitution: Replacement of specific atoms or groups with alternative entities.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions (e.g., halogenated compounds, organolithium reagents).

Major Products Formed: Depending on the reaction type, the resulting products may include oxidized or reduced derivatives, substituted pyrazoles, and other structurally modified analogs.

Scientific Research Applications

Chemistry: This compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules and materials.

Biology: Its unique structural features enable its use as a probe in biochemical assays, facilitating the study of enzyme interactions and receptor binding.

Medicine: Potential pharmacological applications include its development as a drug candidate due to its ability to interact with specific molecular targets in the body.

Industry: It can be used in the development of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl and cyclopropyl groups play a crucial role in enhancing its binding affinity and specificity. The acetamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

  • 2-[5-(cyclopropyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

  • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide

  • 2-[5-(cyclopropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluoro-4-ethylphenyl)acetamide

Uniqueness: The presence of a trifluoromethyl group instead of difluoromethyl, and the specific positioning of the fluoro and methyl groups on the phenyl ring, impart distinct chemical and biological properties to 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide. These differences can influence its reactivity, binding affinity, and overall pharmacokinetic profile, making it a unique compound in its class.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3O/c1-9-2-5-11(6-12(9)17)21-15(24)8-23-13(10-3-4-10)7-14(22-23)16(18,19)20/h2,5-7,10H,3-4,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNIKYBJMXCSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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